Methyl 3-(4-aminophenyl)-2-methylpropanoate
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound includes the arrangement of atoms and the chemical bonds that hold the atoms together. The SMILES string of a similar compound, methyl (2S)-3-(4-aminophenyl)-2-[(ethoxycarbonyl)amino]propanoate, is CCOC(=O)NC(Cc1ccc(N)cc1)C(=O)OC . This can be imported by most molecule editors for conversion back into two-dimensional drawings or three-dimensional models .
Scientific Research Applications
Chemical Synthesis and Structural Analysis
- Methyl 3-(4-aminophenyl)-2-methylpropanoate has been involved in the synthesis and structural characterization of complex organic compounds. For instance, it played a role in the synthesis of Schiff base organotin(IV) complexes, which demonstrated significant cytotoxicity against various human tumor cell lines (Basu Baul et al., 2009).
Photopolymerization and Material Science
- This compound has been used in material science, specifically in the development of photopolymerization processes. A study described its use in the nitroxide-mediated photopolymerization of polymers, showcasing its role in initiating polymer chains under UV irradiation (Guillaneuf et al., 2010).
Medicinal Chemistry and Drug Development
- In the field of medicinal chemistry, derivatives of this compound have been synthesized for potential use in drug development. For instance, its derivatives were evaluated for their antimicrobial activity and docking study for DNA binding interactions, indicating its potential in the development of new therapeutic agents (Arshad et al., 2017).
Sensing and Detection Technologies
- This chemical has also found applications in sensing technologies. A study demonstrated the use of a derivative of this compound as a colorimetric sensor for detecting oxyanions. The sensor exhibited significant color change upon detection, highlighting its utility in analytical chemistry (Suryanti et al., 2020).
Enzymatic Resolution and Biocatalysis
- The compound has been used in studies focusing on enzymatic resolution, an essential process in producing enantiomerically pure substances. A research paper reported its use in the enzymatic resolution of β-amino methyl esters, providing insights into its potential application in biocatalysis (Escalante, 2008).
Safety and Hazards
Properties
IUPAC Name |
methyl 3-(4-aminophenyl)-2-methylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(11(13)14-2)7-9-3-5-10(12)6-4-9/h3-6,8H,7,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAZGLLLJSDUGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)N)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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